Benzofuran-2-carboxylic acid

Cancer Immunotherapy LYP Inhibition T-Cell Activation

Benzofuran-2-carboxylic acid is a critical heterocyclic scaffold for medicinal chemistry programs targeting Pim-1 kinase, lymphoid tyrosine phosphatase (LYP), and endothelin A (ETA) receptors. The 2-carboxylic acid position enables essential salt-bridge interactions confirmed by X-ray crystallography-a binding mode absent in the 3-carboxylic acid regioisomer. • Pim-1 oncology: Validated fragment hit (IC₅₀ = 119 μM) for structure-guided optimization to potent, selective inhibitors. • Cancer immunotherapy: Core pharmacophore for LYP inhibitors (e.g., D34, Ki = 0.93 μM) demonstrating in vivo tumor suppression in syngeneic mouse models. • Consistent ≥99% purity; ships at ambient temperature. Ideal for medchem and chemical biology workflows.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 496-41-3
Cat. No. B160394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-carboxylic acid
CAS496-41-3
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)O
InChIInChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
InChIKeyOFFSPAZVIVZPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-2-carboxylic Acid (CAS 496-41-3): A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery Research


Benzofuran-2-carboxylic acid (CAS 496-41-3), also known as coumarilic acid, is a heterocyclic organic compound consisting of a fused benzene and furan ring with a carboxylic acid group at the 2-position [1]. It serves as a fundamental scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects [1]. Recent research has identified benzofuran-2-carboxylic acid as a potent pTyr mimic and a key pharmacophore for developing inhibitors of targets such as Pim-1 kinase, lymphoid tyrosine phosphatase (LYP), and endothelin A (ETA) receptors [2][3][4].

Why Generic Substitution is Not an Option: The Unique Pharmacophoric and Physicochemical Profile of Benzofuran-2-carboxylic Acid


While other heterocyclic carboxylic acids like benzofuran-3-carboxylic acid (3BF) or benzothiophene-2-carboxylic acid (BTCA) are structurally analogous, simple substitution is not scientifically valid. Computational studies reveal that the position of the carboxyl group (2- vs. 3-) profoundly alters electronic properties, reactivity, and hydrogen-bonding capacity, leading to distinct biological interactions [1]. Furthermore, substituting the oxygen heteroatom for sulfur (as in BTCA) results in significantly different thermodynamic stability and molecular geometry, which directly impacts compound handling, formulation, and target engagement [2][3]. The specific spatial arrangement of the benzofuran-2-carboxylic acid core is critical for achieving the salt-bridge interactions observed in Pim-1 and LYP binding pockets, a feature not guaranteed by its close analogs [4][5].

Quantitative Differentiation: Head-to-Head Evidence for Benzofuran-2-carboxylic Acid Against Closest Analogs


Superior Inhibitory Potency in LYP-Mediated Cancer Immunotherapy

Benzofuran-2-carboxylic acid derivatives D34 and D14 exhibit low-micromolar inhibition of Lymphoid Tyrosine Phosphatase (LYP), a negative regulator of T-cell receptor signaling. The most potent derivative, D34, achieves a Ki of 0.93 μM, demonstrating significant in vivo tumor growth suppression in an MC38 syngeneic mouse model [1]. This activity is tied to the core benzofuran-2-carboxylic acid scaffold acting as an effective pTyr mimic. In contrast, the benzothiophene-2-carboxylic acid scaffold is not reported to function as a pTyr mimic and lacks comparable data for LYP inhibition, highlighting a functional distinction of the oxygen-containing heterocycle [2].

Cancer Immunotherapy LYP Inhibition T-Cell Activation Enzyme Kinetics

Validated Pim-1 Kinase Inhibition with Defined Structural Basis

Novel benzofuran-2-carboxylic acids were discovered as potent Pim-1 inhibitors using fragment-based screening and optimized via X-ray structure-guided medicinal chemistry [1]. While the parent acid itself shows weak activity (IC50 = 119 μM [2]), optimized derivatives like compound 29 demonstrate potent inhibition against Pim-1 and Pim-2 in enzyme assays. X-ray structures reveal that the carboxylic acid group of the benzofuran core forms a critical salt-bridge with the kinase, a binding interaction that is not achievable with benzofuran-3-carboxylic acid due to the altered position of the carboxyl moiety, which would disrupt the hydrogen-bonding network essential for potency [1][3].

Kinase Inhibition Pim-1 Cancer X-ray Crystallography Fragment-Based Drug Discovery

Documented ETA Receptor Selectivity in a Defined Chemical Series

A series of 4-benzyloxy-3-methylbenzofuran-2-carboxylic acids demonstrates selective binding to the Endothelin A (ETA) receptor. Compounds in this series show 2- to 16-fold selective binding to the ETA receptor in the micromolar range, with two specific compounds (32 and 40) confirmed as ETA antagonists [1]. The benzofuran-2-carboxylic acid moiety is crucial for this activity. In contrast, a related series of benzofuran-3-carboxylic acid derivatives was evaluated for antifungal activity, but no such ETA receptor selectivity or antagonism is reported, underscoring the specific pharmacophoric requirement of the 2-carboxylic acid for this target [2].

Endothelin Antagonist ETA Receptor Cardiovascular Research SAR Selectivity

Distinct Thermochemical Stability and Energetic Profile vs. Benzothiophene Analog

Comprehensive thermochemical analysis reveals key energetic differences between benzofuran-2-carboxylic acid (BFCA) and benzothiophene-2-carboxylic acid (BTCA). Experimental determination of standard enthalpies of formation in the condensed phase via combustion calorimetry and gas-phase values via thermogravimetry provide direct comparative data [1]. DFT calculations (B3LYP/6-31G*) further demonstrate that the oxygen heteroatom in BFCA results in a different thermodynamic stability profile compared to the sulfur heteroatom in BTCA, influencing parameters like HOMO-LUMO gap and reactivity descriptors [2]. These fundamental differences impact chemical reactivity and physical properties relevant to formulation and storage.

Thermochemistry Stability Enthalpy of Formation Computational Chemistry Process Chemistry

Computationally Validated Antimicrobial Potential and Drug-Likeness Over 3-Carboxylic Acid Analog

Molecular docking and DFT studies directly comparing 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF) provide in silico evidence for differential biological activity. The study confirms that both acids exhibit inhibitor effects against cancer and microbial disease targets via docking, but the 2-isomer demonstrates a more favorable calculated drug-likeness profile [1]. Specifically, 2BF has a predicted LogP of 2.13, PSA of 50.44 Ų, and a pKa of 3.12, which are key parameters for oral bioavailability and membrane permeability [2][3]. These values suggest a different pharmacokinetic profile compared to 3BF, which would possess different electronic properties and a likely different LogP and pKa due to the altered position of the carboxyl group relative to the furan oxygen [1].

Antimicrobial Molecular Docking DFT Drug-Likeness In Silico Screening

Proven Utility as a Synthetic Intermediate for Bioactive Prodrugs and Heterocycles

Benzofuran-2-carboxylic acid has a well-documented role as a key building block in the synthesis of specific bioactive molecules, including the oxymethyl-modified coumarinic acid-based cyclic prodrug of DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH), an opioid peptide [1][2]. Additionally, its ethyl ester (ethyl coumarilate) is a reactant for preparing benzofuropyridines with high affinity for the α2-adrenoceptor . This established utility contrasts with benzofuran-3-carboxylic acid, for which such specific and high-value synthetic applications are less prominently featured in the literature. The 2-position carboxylic acid provides a unique handle for derivatization and conjugation that is essential for these particular synthetic routes.

Prodrug Synthesis DADLE Benzofuropyridine Organic Synthesis Chemical Biology

High-Impact Research and Industrial Applications for Benzofuran-2-carboxylic Acid (CAS 496-41-3)


Cancer Immunotherapy Research: Targeting Lymphoid Tyrosine Phosphatase (LYP)

For research teams focused on discovering next-generation cancer immunotherapies, benzofuran-2-carboxylic acid is an essential starting material. Its derivatives, such as D34, have demonstrated potent, reversible inhibition of LYP (Ki = 0.93 μM) and significant in vivo tumor suppression in syngeneic mouse models [1]. This specific scaffold functions as a pTyr mimic, a property not shared by its benzothiophene analog, making it a unique tool for modulating T-cell receptor signaling and antitumor immunity [1].

Kinase Drug Discovery: Developing Selective Pim-1 Inhibitors

Medicinal chemistry programs targeting Pim-1 kinase for oncology applications should prioritize benzofuran-2-carboxylic acid. The compound's carboxylic acid group forms a critical salt-bridge with the kinase, as revealed by X-ray crystallography [2]. While the parent acid is a weak inhibitor (IC50 = 119 μM), it serves as the validated core for structure-guided optimization to achieve potent, selective Pim-1 and Pim-2 inhibition [2]. The 3-carboxylic acid regioisomer lacks this binding capability, making the 2-isomer the only rational choice for this target.

Cardiovascular Research: Endothelin A (ETA) Receptor Antagonist Development

Investigators studying endothelin-related pathophysiology or developing novel cardiovascular agents can leverage the established SAR around benzofuran-2-carboxylic acid. Specific derivatives in this series exhibit 2- to 16-fold selective binding to the ETA receptor and confirmed antagonist activity [3]. This quantitative selectivity data provides a clear rationale for using this scaffold over the 3-carboxylic acid isomer, which lacks any reported ETA activity, to generate new chemical probes or lead compounds.

Synthetic Methodology & Chemical Biology: Prodrug and Heterocycle Construction

Synthetic and chemical biology laboratories will find benzofuran-2-carboxylic acid to be a versatile and precedented building block. Its use in the synthesis of the opioid peptide prodrug DADLE and in generating α2-adrenoceptor-targeting benzofuropyridines is well-documented [4]. The 2-carboxylic acid handle is essential for these specific transformations, providing a reliable entry point for constructing complex molecular architectures with defined biological activities, a utility that is not as established for the 3-carboxylic acid analog.

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